molecular formula C15H11Cl2NO4 B3498728 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid

4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid

Cat. No.: B3498728
M. Wt: 340.2 g/mol
InChI Key: GHEJAAXZTTXGRW-UHFFFAOYSA-N
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Description

4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid is an organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoyl group substituted with dichloro and methoxy groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c1-22-13-11(16)6-9(7-12(13)17)14(19)18-10-4-2-8(3-5-10)15(20)21/h2-7H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEJAAXZTTXGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloro-4-methoxybenzoic acid and 4-aminobenzoic acid.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,5-dichloro-4-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with the amine group of 4-aminobenzoic acid to form the amide bond, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and pH to maximize yield and purity.

    Purification Techniques: Implementing purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Hydrolysis: 3,5-dichloro-4-methoxybenzoic acid and 4-aminobenzoic acid.

    Oxidation/Reduction: Corresponding hydroxyl or methyl derivatives.

Scientific Research Applications

4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or antimicrobial agent.

    Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid exerts its effects involves:

    Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory pathways or microbial cell walls.

    Pathways: It may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid methyl ester
  • This compound ethyl ester
  • 3,5-dichloro-4-methoxybenzoic acid

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both dichloro and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid
Reactant of Route 2
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4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid

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